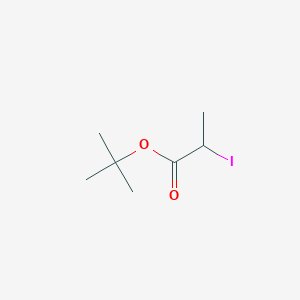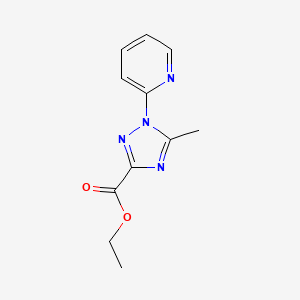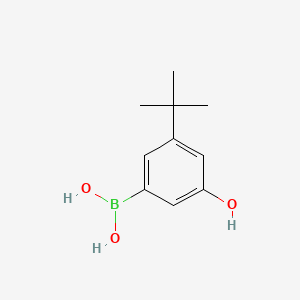
(3-(t-Butyl)-5-hydroxyphenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-tert-butyl-5-hydroxyphenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a tert-butyl group and a hydroxyl group. The unique structure of (3-tert-butyl-5-hydroxyphenyl)boronic acid makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-tert-butyl-5-hydroxyphenyl)boronic acid typically involves the reaction of a suitable phenylboronic acid derivative with tert-butyl and hydroxyl substituents. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst . The reaction conditions for this process are generally mild and can be carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of (3-tert-butyl-5-hydroxyphenyl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors and continuous flow systems. These methods ensure high yields and purity of the final product while minimizing waste and reducing production costs .
Analyse Des Réactions Chimiques
Types of Reactions
(3-tert-butyl-5-hydroxyphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic acid group can be reduced to form a borane derivative.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phenylboronic acids, borane derivatives, and ketones or aldehydes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
(3-tert-butyl-5-hydroxyphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules.
Biology: The compound is employed in the development of boron-containing drugs and drug delivery systems.
Industry: The compound is used in the synthesis of polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of (3-tert-butyl-5-hydroxyphenyl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in the design of sensors, catalysts, and drug delivery systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxyphenylboronic acid: Similar structure but lacks the tert-butyl group.
4-tert-Butylphenylboronic acid: Similar structure but the hydroxyl group is replaced with a hydrogen atom.
(3,5-Di-tert-butylphenyl)boronic acid: Contains two tert-butyl groups instead of one.
Uniqueness
(3-tert-butyl-5-hydroxyphenyl)boronic acid is unique due to the presence of both a tert-butyl group and a hydroxyl group on the phenyl ring. This combination of substituents imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications .
Propriétés
Formule moléculaire |
C10H15BO3 |
|---|---|
Poids moléculaire |
194.04 g/mol |
Nom IUPAC |
(3-tert-butyl-5-hydroxyphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c1-10(2,3)7-4-8(11(13)14)6-9(12)5-7/h4-6,12-14H,1-3H3 |
Clé InChI |
HQXZHDAMBYQAHS-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC(=C1)O)C(C)(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


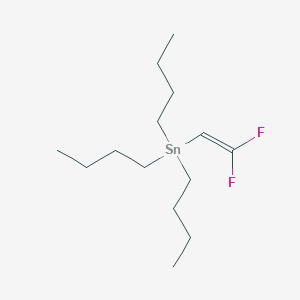
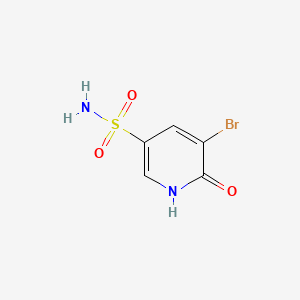
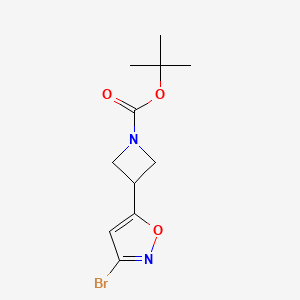
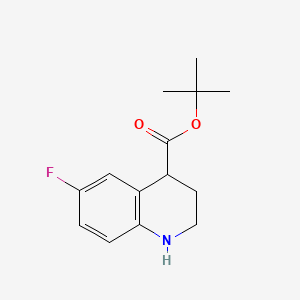
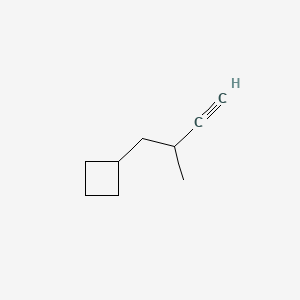
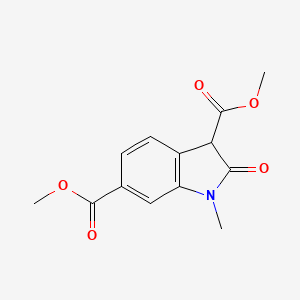
![1-[2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carbonitrile](/img/structure/B13460815.png)
![4-Amino-2-[(5-bromo-2-methoxyphenyl)sulfanyl]pyrimidine-5-carbonitrile](/img/structure/B13460828.png)
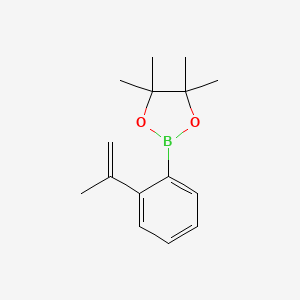
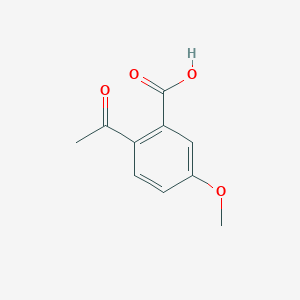
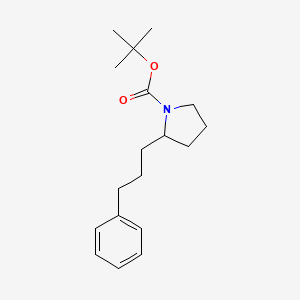
![4-[1-(4-chlorophenyl)-4-fluoro-1H-pyrazol-3-yl]piperidine hydrochloride](/img/structure/B13460843.png)
